N'-Formylnicotinic Acid Hydrazide: A Technical Guide for Researchers
N'-Formylnicotinic Acid Hydrazide: A Technical Guide for Researchers
Abstract
N'-formylnicotinic acid hydrazide is a derivative of the well-established antitubercular agent, nicotinic acid hydrazide. While not extensively studied as a standalone compound, its chemical structure suggests potential for a diverse range of biological activities, leveraging the functionalities of both the nicotinic acid and the formylhydrazide moieties. This technical guide provides a comprehensive overview of its chemical properties, a proposed synthesis protocol, and an exploration of its potential therapeutic applications based on the activities of related compounds. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel hydrazide derivatives.
Introduction
Nicotinic acid hydrazide, an analogue of isoniazid, has long been a cornerstone in the synthesis of various heterocyclic compounds with significant pharmacological activities.[1][2][3] Its derivatives have demonstrated a broad spectrum of bioactivities, including antibacterial, antifungal, anti-inflammatory, anticonvulsant, and anticancer properties.[1][3][4][5][6] The formyl group, on the other hand, is a simple yet reactive functional group that can influence the electronic and steric properties of a molecule, potentially modulating its biological activity.
This guide focuses on the N'-formyl derivative of nicotinic acid hydrazide, a molecule that combines these two key pharmacophores. We will delve into its chemical characteristics, propose a synthetic pathway, and discuss its potential as a lead compound for drug discovery.
Chemical Properties
The chemical properties of N'-formylnicotinic acid hydrazide are predicted based on the known properties of its parent compounds, nicotinic acid hydrazide and formic acid hydrazide.
| Property | Predicted Value | Reference Compounds |
| Molecular Formula | C₇H₇N₃O₂ | Nicotinic acid hydrazide (C₆H₇N₃O) + Formyl group (CHO) |
| Molecular Weight | 165.15 g/mol | Calculated |
| Appearance | Predicted to be a white to off-white crystalline solid. | Based on nicotinic acid hydrazide.[2] |
| Solubility | Expected to have moderate solubility in water and polar organic solvents like ethanol and DMSO. | Based on nicotinic acid hydrazide and formic acid hydrazide.[2][7] |
| Melting Point | Not experimentally determined. | - |
| pKa | Not experimentally determined. | - |
| LogP | Not experimentally determined. | - |
Proposed Synthesis
The synthesis of N'-formylnicotinic acid hydrazide can be conceptually designed based on the formylation of nicotinic acid hydrazide. A potential synthetic route is outlined below. It is important to note that formylation of hydrazides can sometimes be a side reaction, and reaction conditions would need to be optimized for yield.[8]
Synthesis of Nicotinic Acid Hydrazide (Precursor)
Nicotinic acid hydrazide is typically synthesized from nicotinic acid or its ester derivatives. A common method involves the hydrazinolysis of ethyl nicotinate.[4]
Experimental Protocol:
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Esterification of Nicotinic Acid: A mixture of nicotinic acid and an excess of absolute ethanol is refluxed in the presence of a catalytic amount of concentrated sulfuric acid for several hours. The excess ethanol is removed under reduced pressure.
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Hydrazinolysis: The resulting ethyl nicotinate is then refluxed with hydrazine hydrate for several hours.[4]
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Purification: The reaction mixture is cooled, and the precipitated nicotinic acid hydrazide is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to yield the pure product.
Formylation of Nicotinic Acid Hydrazide
The formylation of the terminal nitrogen of the hydrazide can be achieved using formic acid.
Experimental Protocol:
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Reaction Setup: Nicotinic acid hydrazide is dissolved in formic acid. The concentration of formic acid may need to be optimized to drive the reaction forward while minimizing side products.[8]
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Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated for a period of time, which needs to be determined experimentally by monitoring the reaction progress using thin-layer chromatography (TLC).
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Workup and Purification: Upon completion, the excess formic acid is removed under reduced pressure. The residue is then purified, potentially by recrystallization or column chromatography, to isolate N'-formylnicotinic acid hydrazide.
Synthesis Workflow Diagram
Caption: Proposed synthesis of N'-formylnicotinic acid hydrazide.
Potential Biological Activities and Signaling Pathways
The biological activities of N'-formylnicotinic acid hydrazide have not been explicitly reported. However, based on the extensive research on nicotinic acid hydrazide derivatives, several potential therapeutic applications can be postulated. The introduction of the N'-formyl group may modulate the potency, selectivity, and pharmacokinetic profile of the parent molecule.
Antimicrobial Activity
Nicotinic acid hydrazide derivatives are well-known for their antimicrobial properties, particularly against Mycobacterium tuberculosis.[4][6] The hydrazone linkage is a key structural feature for this activity. While N'-formylnicotinic acid hydrazide is not a hydrazone, the modification of the terminal amine could still influence its interaction with bacterial enzymes.
Potential Signaling Pathway Involvement:
The primary mechanism of action for isoniazid, a related compound, involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[2] It is plausible that N'-formylnicotinic acid hydrazide, after potential intracellular activation, could interfere with similar pathways.
Hypothetical Mechanism of Action Diagram
Caption: Postulated antimicrobial mechanism of action.
Anticancer Activity
Numerous hydrazide-hydrazone derivatives have been investigated for their anticancer properties.[9] Their mechanisms of action often involve the inhibition of specific enzymes or the induction of apoptosis. The N'-formyl modification could potentially enhance the interaction with biological targets relevant to cancer progression.
Anti-inflammatory Activity
Hydrazone derivatives have also been reported to possess anti-inflammatory properties.[1] This activity is often attributed to the inhibition of inflammatory mediators.
Future Directions
The exploration of N'-formylnicotinic acid hydrazide presents a promising avenue for drug discovery. Future research should focus on:
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Optimized Synthesis and Characterization: Developing a robust and efficient synthesis protocol and fully characterizing the compound using modern analytical techniques (NMR, IR, Mass Spectrometry, and X-ray crystallography).
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In Vitro Biological Screening: Evaluating the compound against a panel of bacterial and fungal strains, as well as various cancer cell lines, to determine its biological activity profile.
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Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by the compound to elucidate its mechanism of action.
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Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related analogues to understand the structural requirements for optimal activity.
Conclusion
N'-formylnicotinic acid hydrazide is a molecule of significant interest, positioned at the intersection of two pharmacologically important chemical classes. While direct experimental data is currently lacking, this technical guide provides a foundational framework for its synthesis, characterization, and biological evaluation. The insights presented herein are intended to stimulate further research into this and related compounds, with the ultimate goal of developing novel therapeutic agents.
References
- 1. Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Antibacterial activities of novel nicotinic acid hydrazides and their conversion into N-acetyl-1,3,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 9. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
